Bruceantin
Overview
Description
Bruceantin is a chemical compound that was first isolated from the plant Brucea antidysenterica in 1973 . Chemically, it is classified as a secotriterpenoid and a quassinoid . This compound has attracted interest as a potential antitumor drug because of its antineoplastic activity . It inhibits the peptidyl transferase elongation reaction, resulting in decreased protein and DNA synthesis . This compound also exhibits antibiotic, antiamoebic, and antimalarial activities .
Mechanism of Action
Target of Action
Bruceantin primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Heat Shock Protein 90 (HSP90) . STAT3 is a transcriptional mediator of oncogenic signaling, constitutively active in approximately 70% of human cancers . HSP90, on the other hand, is a molecular chaperone involved in the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .
Mode of Action
this compound interacts with its targets, leading to significant changes in cellular processes. It strongly inhibits STAT3 DNA-binding ability, blocking both constitutive and IL-6-induced STAT3 activation . It also suppresses the transcription of STAT3 target genes encoding anti-apoptosis factors (MCL-1, PTTG1, and survivin) and cell-cycle regulators (c-Myc) . In the case of HSP90, this compound disrupts its function, thereby affecting the stability and function of its client proteins .
Biochemical Pathways
this compound’s action affects several biochemical pathways. It inhibits protein synthesis at the ribosomal level, leading to decreased protein and DNA synthesis . This inhibition of protein synthesis particularly impacts short-lived proteins, such as Bcr-Abl, leading to their reduction . Furthermore, this compound’s action on STAT3 and HSP90 disrupts various signaling pathways, including those involved in cell survival, proliferation, and differentiation .
Result of Action
this compound’s action leads to several molecular and cellular effects. It inhibits cell proliferation, blocks the cell cycle, and triggers apoptosis . It also suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance . These effects contribute to its antitumor activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect this compound’s action . Additionally, the physiological state of the patient, particularly liver function, significantly impacts the pharmacokinetics and thus the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Bruceantin interacts with various biomolecules, playing a significant role in biochemical reactions. It inhibits the peptidyl transferase elongation reaction, leading to decreased protein and DNA synthesis . This interaction with enzymes and proteins is crucial for its antineoplastic activity.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It induces cell differentiation in several leukemia and lymphoma cell lines . This compound also down-regulates c-MYC, which may correlate with the induction of cell differentiation or cell death . Furthermore, it has been shown to inhibit cell migration and angiogenesis in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the peptidyl transferase elongation reaction, which results in decreased protein and DNA synthesis . This inhibition can lead to cell cycle arrest, cell death, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, c-MYC was strongly down-regulated in cultured RPMI 8226 cells by treatment with this compound for 24 hours . This indicates that this compound has both immediate and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to be active against melanoma, colon cancer, and leukemia in animal models . According to one study, male mice seemed to be more sensitive to this compound than females, independent of the age of the treated mice .
Preparation Methods
Bruceantin can be synthesized through various synthetic routes. One method involves the oxidation of tetracyclic terpenes, such as euphol, to generate the seco-nor-picrasane framework of the polyandranes . The synthesis of quassinoids, including this compound, often involves the construction of highly oxygenated polycyclic structures . Industrial production methods for this compound may include the use of freeze-drying techniques to prepare sterile powders for injectable solutions .
Chemical Reactions Analysis
Bruceantin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxygenated derivatives of this compound .
Scientific Research Applications
Bruceantin has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In medicine, this compound has been investigated for its potential as an antitumor drug, particularly in the treatment of metastatic breast cancer and malignant melanoma . It has also shown promise in inhibiting the growth of multiple myeloma cancer stem cells . Additionally, this compound has been studied for its antibiotic, antiamoebic, and antimalarial activities . In chemistry, this compound serves as a valuable compound for studying the synthesis and reactivity of highly oxygenated polycyclic structures .
Comparison with Similar Compounds
Bruceantin is similar to other quassinoids, such as brusatol, bruceantinol, and various bruceine compounds . These compounds share similar chemical structures and biological activities, including antitumor, antibiotic, and antimalarial properties . this compound is unique in its specific inhibition of the peptidyl transferase elongation reaction and its ability to target the Notch pathway and STAT3 . Other similar compounds include psammaplin, didemnin, dolastin, ecteinascidin, and halichondrin, which are isolated from marine plants and animals and have been tested for their anticancer properties .
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXZTBHNKVIRL-GOTQHHPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41451-75-6 | |
Record name | Bruceantin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41451-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bruceantin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRUCEANTIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BRUCEANTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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